molecular formula C22H16F2N2O3 B3514805 1-[(2,6-difluorobenzyl)oxy]-3-(4-methylphenyl)-2(1H)-quinoxalinone 4-oxide

1-[(2,6-difluorobenzyl)oxy]-3-(4-methylphenyl)-2(1H)-quinoxalinone 4-oxide

Cat. No.: B3514805
M. Wt: 394.4 g/mol
InChI Key: RIFILCMAGFKDOW-UHFFFAOYSA-N
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Description

The compound “1-[(2,6-difluorobenzyl)oxy]-3-(4-methylphenyl)-2(1H)-quinoxalinone 4-oxide” is a quinoxalinone derivative. Quinoxalinones are a class of organic compounds that contain a quinoxaline moiety, which is a heterocyclic compound with a two-ring structure incorporating a benzene ring and a pyrazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxalinone core, with a 2,6-difluorobenzyl group attached at the 1-position and a 4-methylphenyl group at the 3-position .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially undergo various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its applications. If it has potential therapeutic properties, it could be studied further for drug development. If it’s a novel synthetic reagent, its utility in various chemical reactions could be explored .

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methoxy]-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2O3/c1-14-9-11-15(12-10-14)21-22(27)26(20-8-3-2-7-19(20)25(21)28)29-13-16-17(23)5-4-6-18(16)24/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFILCMAGFKDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OCC4=C(C=CC=C4F)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2,6-difluorobenzyl)oxy]-3-(4-methylphenyl)-2(1H)-quinoxalinone 4-oxide
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1-[(2,6-difluorobenzyl)oxy]-3-(4-methylphenyl)-2(1H)-quinoxalinone 4-oxide
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